molecular formula C13H16N2 B3165165 2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile CAS No. 897030-65-8

2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile

Cat. No.: B3165165
CAS No.: 897030-65-8
M. Wt: 200.28 g/mol
InChI Key: WZDRROSDRHZABV-UHFFFAOYSA-N
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Description

2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile is an organic compound that features a pyrrolidine ring attached to a tolyl group and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile typically involves the reaction of p-tolylacetonitrile with pyrrolidine under specific conditions. One common method includes the use of a base such as potassium tert-butoxide (tBuOK) to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major products can include carboxylic acids or ketones.

    Reduction: The primary product is often an amine.

    Substitution: Substituted nitriles or amides can be formed depending on the nucleophile used.

Scientific Research Applications

2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes or receptors, potentially inhibiting or activating them. The nitrile group can also participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(p-Tolyl)pyridine
  • 2-Phenylpyridine
  • 4-Phenylpyridine

Uniqueness

2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile is unique due to the presence of both a pyrrolidine ring and a nitrile group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(4-methylphenyl)-2-pyrrolidin-1-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-11-4-6-12(7-5-11)13(10-14)15-8-2-3-9-15/h4-7,13H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDRROSDRHZABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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